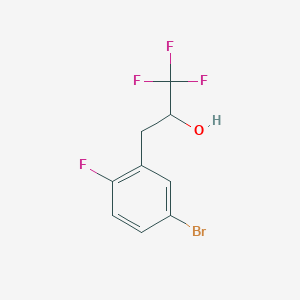
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromo-2-fluorobenzene with a trifluoromethylating agent under specific conditions. One common method includes the use of a lithium base in the presence of a solvent to form the intermediate (5-bromo-2-fluorophenyl)lithium, which is then reacted with a trifluoromethylating agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: The major product is 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product is 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropane.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but lacks the trifluoromethyl group.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazine ring instead of the trifluoromethyl group.
2-(5-Bromo-2-fluorophenyl)propan-2-amine: Features an amine group instead of the hydroxyl group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H7BrF4O |
|---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
3-(5-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7BrF4O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3,8,15H,4H2 |
InChI-Schlüssel |
AOQCESXOXDIRCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CC(C(F)(F)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
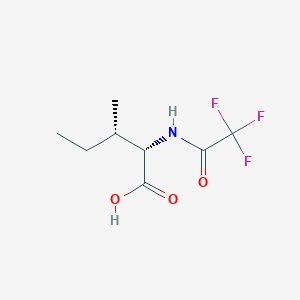
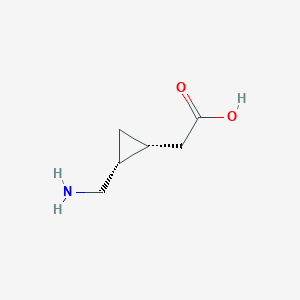
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
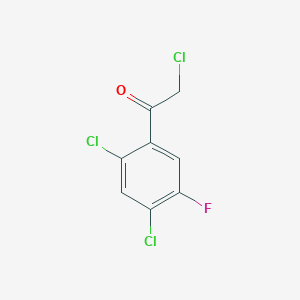
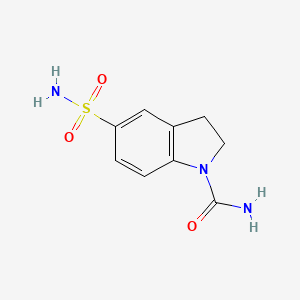

![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
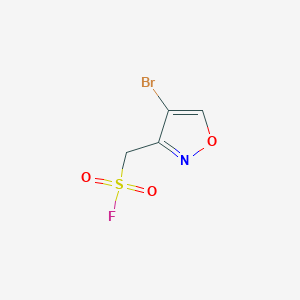

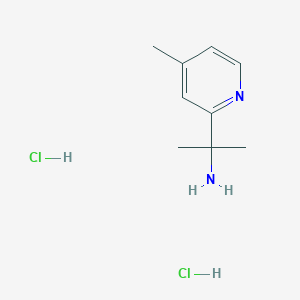
![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
